

detailed experimental protocol for synthesizing 2-Methyl-2-(phenylamino)propanenitrile

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Compound of Interest

Compound Name:	2-Methyl-2-(phenylamino)propanenitrile
Cat. No.:	B181826

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Application Note: Synthesis of 2-Methyl-2-(phenylamino)propanenitrile

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Methyl-2-(phenylamino)propanenitrile is an α -aminonitrile, a class of organic compounds characterized by the presence of an amino group and a nitrile group attached to the same carbon atom. These compounds are valuable intermediates in organic synthesis, serving as precursors for amino acids, heterocycles, and other biologically active molecules. This document provides a detailed experimental protocol for the synthesis of **2-Methyl-2-(phenylamino)propanenitrile** via a modified Strecker synthesis.

Principle

The synthesis is based on a one-pot, three-component Strecker reaction. In this reaction, acetone reacts with aniline to form an intermediate imine (a Schiff base). The subsequent nucleophilic addition of a cyanide ion to the imine results in the formation of the target α -aminonitrile, **2-Methyl-2-(phenylamino)propanenitrile**.

Experimental Protocol

Materials and Reagents:

- Aniline
- Acetone
- Sodium Cyanide (NaCN) or Potassium Cyanide (KCN)
- Glacial Acetic Acid
- Methanol
- Diethyl Ether
- Saturated Sodium Bicarbonate solution (NaHCO₃)
- Brine (saturated NaCl solution)
- Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
- Distilled Water

Equipment:

- Round-bottom flask
- Magnetic stirrer and stir bar
- Ice bath
- Separatory funnel
- Rotary evaporator
- Standard laboratory glassware (beakers, graduated cylinders, etc.)
- Fume hood

Procedure:

- Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, combine aniline (1.0 eq) and acetone (1.2 eq).
- Imine Formation: Add glacial acetic acid (0.1 eq) to the mixture. Stir the reaction at room temperature for 30 minutes to facilitate the formation of the corresponding imine.
- Cyanide Addition: In a separate beaker, dissolve sodium cyanide (1.1 eq) in a minimal amount of cold water. Caution: Sodium cyanide is highly toxic. Handle with extreme care in a well-ventilated fume hood. Avoid contact with acids to prevent the formation of toxic hydrogen cyanide gas.
- Reaction: Cool the reaction mixture in the round-bottom flask to 0-5 °C using an ice bath. Slowly add the aqueous solution of sodium cyanide to the stirred reaction mixture over a period of 15-20 minutes, ensuring the temperature remains below 10 °C.
- Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and continue stirring for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Work-up:
 - Once the reaction is complete, pour the mixture into a separatory funnel containing 100 mL of diethyl ether and 100 mL of water.
 - Shake the funnel vigorously and allow the layers to separate.
 - Separate the organic layer. Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).
- Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
- Purification: The crude **2-Methyl-2-(phenylamino)propanenitrile** can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

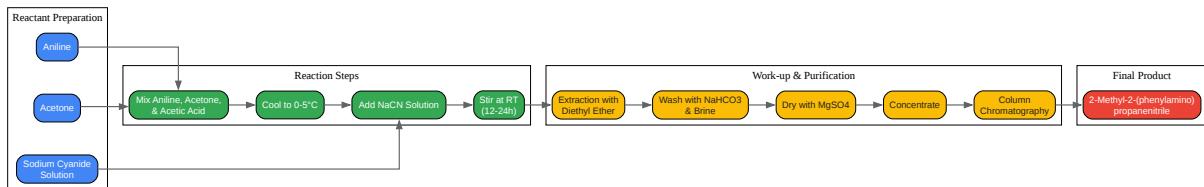
Data Presentation

The following table summarizes typical quantitative data for the synthesis of **2-Methyl-2-(phenylamino)propanenitrile**.

Parameter	Value
Reactants	
Aniline	1.0 equivalent
Acetone	1.2 equivalents
Sodium Cyanide	1.1 equivalents
Glacial Acetic Acid	0.1 equivalent
Reaction Conditions	
Temperature (Cyanide Addition)	0 - 5 °C
Temperature (Reaction)	Room Temperature
Reaction Time	12 - 24 hours
Yield and Purity	
Theoretical Yield	Calculated based on the limiting reagent (Aniline)
Actual Yield	Varies (typically 70-85%)
Purity (after purification)	>95%

Visualizations

Diagram of the Experimental Workflow:

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Caption: Experimental workflow for the synthesis of **2-Methyl-2-(phenylamino)propanenitrile**.

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